Dibenzofuran-2,3,7,8-tetrol
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Overview
Description
Dibenzo[b,d]furan-2,3,7,8-tetraol is a heterocyclic organic compound with a complex structure consisting of two benzene rings fused to a central furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,d]furan-2,3,7,8-tetraol typically involves multi-step processes starting from readily available precursors. One common method involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . Another approach includes the use of substituted biphenyls, benzofuran annulation, or ring contraction methods . These reactions often require specific catalysts and conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Dibenzo[b,d]furan-2,3,7,8-tetraol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal complex catalysis is common in industrial settings to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-2,3,7,8-tetraol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Dibenzo[b,d]furan-2,3,7,8-tetraol has several scientific research applications:
Mechanism of Action
The mechanism of action of Dibenzo[b,d]furan-2,3,7,8-tetraol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment . Additionally, its anticancer activity is attributed to its ability to interfere with tumor necrosis factor (TNF-α) production .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dibenzo[b,d]furan-2,3,7,8-tetraol include:
Dibenzofuran: A simpler compound with two benzene rings fused to a central furan ring.
Dibenzodioxin: Contains two oxygen atoms in the central ring structure.
Dibenzothiophene: Similar structure but with a sulfur atom in the central ring.
Uniqueness
Dibenzo[b,d]furan-2,3,7,8-tetraol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This hydroxylation enhances its reactivity and potential for forming hydrogen bonds, making it valuable in various applications .
Properties
CAS No. |
7461-62-3 |
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Molecular Formula |
C12H8O5 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
dibenzofuran-2,3,7,8-tetrol |
InChI |
InChI=1S/C12H8O5/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4,13-16H |
InChI Key |
VNDIJIRLCXPKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3OC2=CC(=C1O)O)O)O |
Origin of Product |
United States |
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